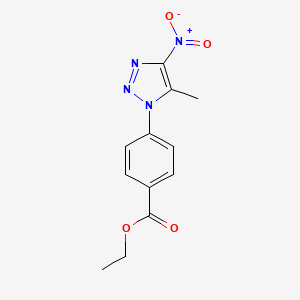

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

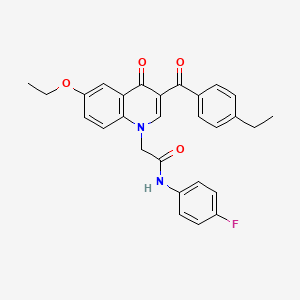

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a phenyl group, which is a six-membered carbon ring . The hydroxymethyl group indicates the presence of an alcohol functional group, and the sulfonamide group is a common functional group in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Cyclopropane rings are known to be strained and reactive . The presence of the phenyl ring could contribute to the stability of the molecule .Chemical Reactions Analysis

Cyclopropane rings are known to undergo a variety of reactions due to their strain. They can participate in ring-opening reactions, and the presence of the hydroxymethyl group could make the molecule more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibitors Development

A series of benzenesulfonamide derivatives, including similar structures to N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide, have been synthesized to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown promise in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain by selectively inhibiting COX-2 over COX-1, which could lead to fewer side effects compared to traditional NSAIDs. One notable compound, identified through this research, has advanced to phase II clinical trials, highlighting the therapeutic potential of such sulfonamides in managing pain and inflammation without the gastrointestinal and cardiovascular risks associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Synthesis of Benzonitriles

Research into the electrophilic cyanation of aryl and heteroaryl bromides has employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as a benign cyanation reagent. This work facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, contributing to the efficient production of pharmaceutical intermediates and highlighting the chemical versatility and applicability of sulfonamide derivatives in synthetic organic chemistry (Anbarasan et al., 2011).

Development of Endothelin Antagonists

The modification of benzenesulfonamide structures has led to the creation of potent endothelin-A (ETA) selective antagonists. By introducing various substituents to the phenyl ring of the sulfonamide, researchers were able to enhance binding and functional activity against ETA receptors. This work contributes to the development of new therapeutic agents for cardiovascular diseases, showcasing the importance of sulfonamide derivatives in the discovery of novel treatments (Murugesan et al., 1998).

Exploration of Sulfonamide Derivatives as 5-HT6 Receptor Antagonists

Sulfonamide derivatives, such as SB-399885, have been explored for their high affinity and selectivity as 5-HT6 receptor antagonists. These compounds have shown cognitive enhancing properties in animal models, suggesting potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This research underscores the sulfonamide scaffold's utility in developing CNS-active therapeutic agents (Hirst et al., 2006).

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSDSNTZMADQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)